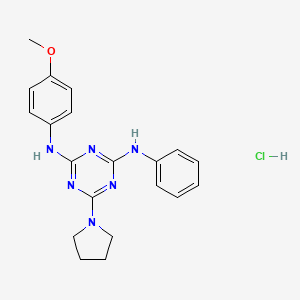
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that has been the subject of extensive scientific research in recent years. It is a pyrazole derivative that has shown promising results in various scientific applications, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in cancer cell growth and proliferation. It may also work by reducing inflammation through its effects on immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is its potency as an anticancer and anti-inflammatory agent. It has shown promising results in various preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for research on 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole. One area of research could be focused on optimizing the synthesis method to make it more scalable for large-scale production. Another area of research could be focused on further elucidating the mechanism of action of this compound to better understand its effects on cancer cells and immune cells. Additionally, future research could be focused on developing more potent and selective derivatives of this compound for use as therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,2-difluoroethanol with ethyl chloroformate to form ethyl 2,2-difluoroethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 1-(2,2-difluoroethyl)-3-hydrazinylpropan-2-ol. The final step involves the reaction of this intermediate with iodine and potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has been studied extensively in various scientific applications, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-13(12-7)4-8(9)10/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZCMIWMVJOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)
amine](/img/structure/B2837928.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)

![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)

